molecular formula C17H22N2OS B5869734 1-(2-ethoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine

1-(2-ethoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine

Cat. No.: B5869734
M. Wt: 302.4 g/mol
InChI Key: HDONYUOCHXODQS-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-2-20-17-8-4-3-7-16(17)19-11-9-18(10-12-19)14-15-6-5-13-21-15/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDONYUOCHXODQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine typically involves the reaction of 2-ethoxyphenylamine with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The purification process may involve crystallization or other large-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the piperazine ring.

Scientific Research Applications

1-(2-ethoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine
  • 1-(2-ethoxyphenyl)-4-(pyridin-2-ylmethyl)piperazine
  • 1-(2-ethoxyphenyl)-4-(furan-2-ylmethyl)piperazine

Uniqueness

1-(2-ethoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine is unique due to the presence of both the ethoxyphenyl and thiophen-2-ylmethyl groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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